Berteroin

Description

This compound has been reported in Erysimum odoratum, Aurinia sinuata, and other organisms with data available.

NSAID sulforaphane analog present in cruciferous vegetables, including Chinese cabbage, rucola salad leaves, and mustard oil; structure in first source

Properties

IUPAC Name |

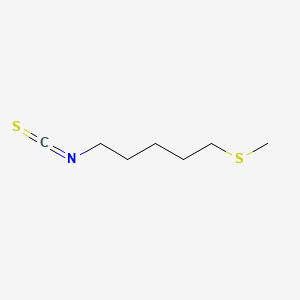

1-isothiocyanato-5-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVIMVJTUQNSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196119 | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.061 (20°) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-42-6 | |

| Record name | Berteroin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berteroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERTEROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berteroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Berteroin chemical structure and properties

An In-depth Technical Guide to Berteroin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound, also known as 5-methylthiopentyl isothiocyanate, is a naturally occurring isothiocyanate and a structural analog of sulforaphane.[1][2] It is found in a variety of cruciferous vegetables, including Chinese cabbage, rucola (rocket) salad leaves, and mustard oil.[1][2] This compound has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and chemopreventive activities. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a five-carbon chain with a methylthio group at one end and an isothiocyanate group at the other.

-

IUPAC Name: 1-isothiocyanato-5-methylsulfanylpentane[3]

Physicochemical Properties

This compound is described as a pale yellow liquid with a radish-like aroma, though some suppliers classify it as a solid.[3][6] Its key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 175.3 g/mol | [1][3] |

| Density | 1.055-1.061 g/cm³ (at 20°C) | [3] |

| Boiling Point | 155 °C (at 10 Torr) | [4] |

| Refractive Index | 1.542-1.548 | [3] |

| Purity (Commercial) | ≥95% - ≥97% | [1][7] |

| Stability | Stable for ≥ 2 years at -20°C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble | [3] |

| Ether | Freely soluble | [3] |

| Ethanol | Soluble (20 mg/ml) | [1][3] |

| Dimethylformamide (DMF) | 3 mg/ml | [1] |

| Dimethyl sulfoxide (DMSO) | 16 mg/ml | [1] |

| PBS (pH 7.2) | 10 mg/ml | [1] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological effects, primarily as an anti-inflammatory and chemopreventive agent. It modulates several key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various models.[2] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2][8]

The primary mechanism for this activity is the inhibition of the NF-κB signaling pathway . This compound prevents the degradation of IκBα (inhibitor of κBα), which in turn blocks the nuclear translocation and DNA binding activity of the NF-κB p65 subunit.[1][2][8] This inhibition is achieved by suppressing upstream signaling components, including the degradation of IL-1 receptor-associated kinase (IRAK1) and the phosphorylation of TAK1, IKKα/β, p38 MAPK, and ERK1/2.[1][2]

Furthermore, this compound inhibits the AKT signaling pathway , which also contributes to the suppression of NF-κB activation.[2] In human periodontal ligament cells, it has also been shown to inhibit STAT3 phosphorylation.[8]

Antioxidant and Chemopreventive Activity

Similar to other isothiocyanates, this compound is an inducer of phase II detoxification enzymes. At a concentration of 1.7 µM, it has been shown to double the activity of quinone reductase in mouse hepatoma cells.[1] This activity is crucial for protecting cells against oxidative stress and carcinogens. More recently, studies have shown that this compound increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] This suggests that this compound may help mitigate local reactive oxygen species (ROS) production in pathological conditions.[8] There is also evidence suggesting it may reduce androgen receptors in cancer and protect against metastasis, though these mechanisms require further elucidation.[6][7]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line.[2]

-

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are plated and serum-deprived.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 3-9 µM) for 40 minutes to 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS, 1 mg/L) for a specified duration (e.g., 24 hours for mediator release).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture medium is measured using the Griess reagent assay as an indicator of NO production.

-

PGE₂, Cytokine Measurement (ELISA): Concentrations of PGE₂, TNF-α, IL-6, and IL-1β in the conditioned media are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To analyze signaling pathways, cells are lysed after shorter LPS incubation times (e.g., 10-20 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of key proteins (e.g., p65, IκBα, IRAK1, TAK1, AKT, p38, ERK1/2).

-

NF-κB DNA Binding Assay (EMSA): Nuclear extracts are prepared from treated cells and incubated with a ³²P-labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.

-

In Vivo Mouse Ear Edema Model

This protocol describes an in vivo model for assessing the topical anti-inflammatory effects of this compound.[2]

-

Objective: To evaluate this compound's ability to suppress chemically induced skin inflammation.

-

Methodology:

-

Animal Model: ICR mice are typically used. All procedures must be approved by an Animal Care and Use Committee.

-

Induction of Edema: Inflammation is induced by topically applying 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle like acetone to the inner surface of the mouse ear.

-

Treatment: this compound (e.g., 100-500 nmoles) dissolved in the same vehicle is co-applied with TPA or applied shortly before/after. The contralateral ear receives the vehicle alone as a control.

-

Edema Measurement: After a set period (e.g., 6 hours), mice are euthanized. A biopsy punch is used to collect a standard-sized section of both treated and control ears. The difference in weight between the two ear punches is calculated as a measure of edema.

-

Immunohistochemistry and Western Blotting: Ear tissue can be homogenized to prepare lysates for Western blot analysis of inflammatory markers like iNOS, COX-2, and phosphorylated kinases, similar to the in vitro protocol. Alternatively, tissue can be fixed, sectioned, and stained for immunohistochemical analysis.

-

Conclusion

This compound is a promising bioactive compound from cruciferous vegetables with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, particularly the NF-κB and AKT pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and cancer chemoprevention. The experimental protocols outlined in this guide provide a foundation for researchers to explore its therapeutic potential. As research continues, a deeper understanding of this compound's bioavailability, in vivo efficacy, and safety profile will be critical for its potential translation into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H13NS2 | CID 206037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. The effects of this compound on inflammatory mediators and antioxidant enzymes expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Berteroin: A Technical Guide to Natural Sources and Extraction for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berteroin, a naturally occurring isothiocyanate, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in a variety of cruciferous vegetables, this sulfur-containing compound is a product of the enzymatic hydrolysis of its glucosinolate precursor, glucothis compound. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, quantitative data on its occurrence, and detailed methodologies for its extraction and purification, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is primarily found in plants of the Brassicaceae family, commonly known as cruciferous vegetables. The most significant natural sources include:

-

Rocket Salad (Eruca sativa): Various studies have identified rocket salad as a primary source of this compound and its precursor, glucothis compound. The concentration of these compounds can vary depending on the cultivar and growing conditions.

-

Chinese Cabbage (Brassica rapa subsp. pekinensis): Research has shown the presence of glucothis compound in numerous germplasms of Chinese cabbage, indicating its potential as a source for this compound production.

-

Mustard (Brassica species): Mustard seeds and oils are known to contain a variety of isothiocyanates, and while specific quantitative data for this compound is less common, the presence of related compounds suggests it may be a viable, albeit less characterized, source.

Other cruciferous vegetables may also contain this compound, though in smaller quantities. The concentration of this compound in these plants is not static; it is influenced by factors such as plant age, environmental conditions, and post-harvest handling.

Biosynthesis of this compound

This compound is not synthesized directly by the plant. Instead, it is formed through the hydrolysis of its precursor, glucothis compound, a type of glucosinolate. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from the glucosinolates in intact plant tissue. When the plant tissue is damaged (e.g., through chewing, cutting, or pest attack), myrosinase comes into contact with glucothis compound, initiating the hydrolysis process that releases this compound.

The biosynthesis of glucothis compound itself is a multi-step process that begins with the amino acid methionine. The pathway can be broadly divided into three stages:

-

Chain Elongation of Methionine: The side chain of methionine is elongated through a series of enzymatic reactions involving methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). This cycle adds methylene groups to the amino acid backbone. For glucothis compound, this process results in a five-carbon chain.

-

Formation of the Glucosinolate Core Structure: The elongated methionine derivative is then converted into the core glucosinolate structure through a series of reactions catalyzed by enzymes such as cytochrome P450s (CYP79s and CYP83s), glutathione S-transferases (GSTs), a C-S lyase, a UDP-glucosyltransferase, and a sulfotransferase.

-

Side-Chain Modification: The core glucosinolate structure with the elongated side chain is then subject to secondary modifications, although for glucothis compound, the primary structure derived from the elongated methionine is largely retained.

The following diagram illustrates the key steps in the biosynthesis of this compound from methionine.

Quantitative Data

The concentration of this compound and its precursor can vary significantly among different plant sources and even between cultivars of the same species. The following table summarizes available quantitative data for glucothis compound and related isothiocyanates in select cruciferous vegetables. It is important to note that direct quantitative data for this compound is limited in the literature, and values for its precursor or total isothiocyanates are often reported.

| Plant Source | Compound | Concentration (μmol/g DW) | Analytical Method | Reference |

| Chinese Cabbage (Brassica rapa subsp. pekinensis) | Glucothis compound | 0.03 - 1.5 | LC-MS | [1] |

| Rocket Salad (Eruca sativa) | Total Isothiocyanates | Not specified | GC-MS | [2] |

| Rocket Salad (Eruca sativa) | Sativin (related ITC) | Variable | GC-MS | [2] |

| Mustard Seeds (Brassica juncea) | Total Volatile Isothiocyanates | 116.9 - 145.9 | Not specified | [3] |

DW: Dry Weight. The data presented is a compilation from various studies and should be considered as indicative. Actual concentrations can vary based on numerous factors.

Experimental Protocols for Extraction and Purification

The extraction and purification of this compound from plant sources require a multi-step approach to ensure high yield and purity. The following protocol is a synthesized methodology based on established techniques for isothiocyanate isolation.

I. Extraction

Objective: To extract this compound from the plant matrix into a suitable solvent.

Materials:

-

Fresh or freeze-dried plant material (e.g., rocket salad leaves)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

-

Sample Preparation:

-

Fresh plant material should be thoroughly washed and dried.

-

Freeze-dried material can be used directly.

-

Grind the plant material into a fine powder using a blender or mortar and pestle to maximize surface area for extraction.

-

-

Enzymatic Hydrolysis:

-

To maximize the conversion of glucothis compound to this compound, endogenous myrosinase must be activated.

-

Mix the powdered plant material with deionized water at a ratio of 1:10 (w/v) in a flask.

-

Incubate the mixture at room temperature (approximately 25°C) for 2-4 hours with gentle agitation. This allows for the enzymatic hydrolysis to occur.

-

-

Solvent Extraction:

-

After incubation, add dichloromethane or ethyl acetate to the aqueous mixture at a ratio of 2:1 (v/v) of solvent to water.

-

Homogenize the mixture for 5-10 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

-

Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

-

-

Collection and Drying:

-

Carefully collect the lower organic layer (dichloromethane) or the upper organic layer (ethyl acetate) using a separatory funnel or by careful pipetting.

-

Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

-

Concentration:

-

Concentrate the filtered organic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation of the heat-sensitive isothiocyanates.

-

The resulting crude extract will be a concentrated oily residue.

-

II. Purification

Objective: To isolate pure this compound from the crude extract.

A. Column Chromatography (Initial Purification)

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane and carefully pack the glass column.

-

Allow the silica gel to settle and the excess solvent to drain until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions that contain the compound of interest (this compound).

-

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Mobile phase (e.g., a gradient of acetonitrile and water)

-

Purified fractions from column chromatography

-

Vials for fraction collection

Procedure:

-

Sample Preparation:

-

Dissolve the combined and concentrated fractions from column chromatography in the initial mobile phase for HPLC.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Method Development (Analytical Scale):

-

Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate) for this compound.

-

-

Preparative Separation:

-

Scale up the analytical method to the preparative column.

-

Inject the sample onto the preparative HPLC column.

-

Run the separation using the optimized gradient program.

-

-

Fraction Collection:

-

Monitor the elution profile using the UV detector (isothiocyanates typically absorb around 240-250 nm).

-

Collect the peak corresponding to this compound.

-

-

Purity Analysis and Solvent Removal:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Remove the solvent from the pure fraction by lyophilization or rotary evaporation to obtain pure this compound.

-

Experimental Workflow

The following diagram provides a visual representation of the overall workflow for the extraction and purification of this compound from plant material.

Conclusion

This compound represents a promising natural compound for drug development, with its primary sources being readily available cruciferous vegetables. Understanding its biosynthetic pathway from the precursor amino acid methionine to the final isothiocyanate is crucial for potential biotechnological production approaches. The successful extraction and purification of this compound rely on a systematic approach involving enzymatic hydrolysis to liberate the compound, followed by a multi-step purification process combining solvent extraction, column chromatography, and preparative HPLC. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Changes in rocket salad phytochemicals within the commercial supply chain: Glucosinolates, isothiocyanates, amino acids and bacterial load increase significantly after processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective [mdpi.com]

Berteroin: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berteroin (5-methylthiopentyl isothiocyanate) is a naturally occurring isothiocyanate and a sulforaphane analog found in a variety of cruciferous vegetables, including Chinese cabbage and rucola salad leaves.[1] As a member of the isothiocyanate family, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, antioxidant, and potential anticancer effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathway are included to facilitate further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[1] The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to:

-

Inhibit IκBα Degradation: It prevents the degradation of the inhibitor of NF-κB, IκBα. This keeps NF-κB sequestered in the cytoplasm.[1]

-

Prevent NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1]

-

Suppress MAPK and Akt Phosphorylation: this compound inhibits the phosphorylation of key upstream kinases, including p38 MAPK, ERK1/2, and Akt, which are crucial for the activation of inflammatory responses.[1]

-

Inhibit IRAK1 Degradation and TAK1 Phosphorylation: It also suppresses the degradation of IL-1 receptor-associated kinase (IRAK1) and the phosphorylation of transforming growth factor β activated kinase-1 (TAK1), further upstream in the inflammatory signaling cascade.[1]

This multi-targeted inhibition leads to a significant reduction in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently reduce the production of several key inflammatory molecules in LPS-stimulated murine macrophages.[1]

| Inflammatory Mediator | Cell Line/Model | Effect of this compound | Quantitative Data (Concentration/Dose) |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of production | Dose-dependent inhibition observed at 3-9 μmol/L |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Inhibition of production | Dose-dependent inhibition observed at 3-9 μmol/L |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | Inhibition of secretion and mRNA expression | Dose-dependent inhibition observed at 3-9 μmol/L |

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Inhibition of secretion and mRNA expression | Dose-dependent inhibition observed at 3-9 μmol/L |

| Interleukin-1beta (IL-1β) | RAW 264.7 Macrophages | Inhibition of secretion and mRNA expression | Dose-dependent inhibition observed at 3-9 μmol/L |

| iNOS Expression | TPA-induced mouse ear edema | Down-regulation | Effective at 100 nmoles |

| COX-2 Expression | TPA-induced mouse ear edema | Down-regulation | Effective at 100 nmoles |

| Ear Edema | TPA-induced ICR mice | Inhibition | Effective at 500 nmoles |

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Antioxidant Activity

While direct free-radical scavenging data for this compound is limited, its antioxidant effects are evident through the induction of antioxidant enzymes. This activity is crucial for mitigating oxidative stress, which is often associated with inflammation and other pathological conditions.

Mechanism of Action: Induction of Antioxidant Enzymes

This compound has been shown to increase the expression of key antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in human periodontal ligament cells stimulated with IL-1β or TNF-α. This suggests that this compound may help reduce the levels of local reactive oxygen species (ROS) in tissues.

Quantitative Data: Antioxidant Enzyme Expression

Specific quantitative data on the induction of antioxidant enzymes by this compound is an area requiring further investigation.

| Enzyme | Cell Line | Effect of this compound | Quantitative Data |

| Heme Oxygenase-1 (HO-1) | Human Periodontal Ligament Cells | Increased expression | Data not available |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Human Periodontal Ligament Cells | Increased expression | Data not available |

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. Preliminary evidence suggests that it may inhibit the growth of certain cancer cells.

Mechanism of Action

The precise mechanisms underlying this compound's potential anticancer activity are not yet fully elucidated. However, it has been reported to inhibit the proliferation of human colon cancer cell lines. Further research is needed to determine if this involves the induction of apoptosis, cell cycle arrest, or other anticancer mechanisms.

Quantitative Data: Cancer Cell Proliferation

Quantitative data, such as IC50 values for the inhibition of cancer cell line growth, are not yet widely available for this compound.

| Cell Line | Cancer Type | Effect of this compound | IC50 Value |

| Human Colon Cancer Cells | Colon Cancer | Inhibition of proliferation | Data not available |

| B16F10 | Melanoma | Inhibition of growth in vitro and pulmonary colonization in vivo | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cell lines.

Materials:

-

Cell line of interest (e.g., RAW 264.7, cancer cell lines)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

LPS (Lipopolysaccharide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its antioxidant effects, mediated by the induction of antioxidant enzymes, and its emerging anticancer potential warrant further investigation. This guide provides a foundational understanding and practical protocols for researchers to build upon.

Future research should focus on:

-

Elucidating Anticancer Mechanisms: In-depth studies are needed to understand how this compound affects cancer cell proliferation, apoptosis, and cell cycle regulation.

-

Quantitative Bioactivity: Determining the IC50 values of this compound for its various biological effects is crucial for comparing its potency with other compounds.

-

Direct Antioxidant Properties: Investigating the direct free-radical scavenging capabilities of this compound through assays such as DPPH and ABTS would provide a more complete antioxidant profile.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy, bioavailability, and safety profile of this compound for various disease models.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

In Vitro Anticancer Properties of Berteroin: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the in vitro anticancer properties of Berteroin. An extensive review of published scientific literature reveals that research specifically investigating the direct anticancer mechanisms of this compound is currently limited. The available data primarily focuses on its anti-inflammatory effects, with only brief mentions of its impact on cancer cell lines.

It is important to distinguish this compound from Berberine, a similarly named isoquinoline alkaloid that has been extensively studied for its anticancer properties. The depth of research available for Berberine is substantially greater. This document will first summarize the known properties of this compound and then, for illustrative purposes, provide an example of the in-depth data available for Berberine to showcase the requested format.

This compound (5-methylthiopentyl isothiocyanate)

This compound is a sulforaphane analog, classified as an isothiocyanate, naturally found in cruciferous vegetables such as Chinese cabbage and mustard oil[1]. While research into its bioactivity is emerging, the primary focus has been on its anti-inflammatory capabilities.

Anticancer and Cytotoxic Activity

The direct in vitro anticancer activity of this compound has been noted in a study involving melanoma cells.

Another study investigated the effect of this compound on the viability of Human Periodontal Ligament Cells (HPDLCs), which are non-cancerous. This provides some insight into its cytotoxic concentration range.

| Cell Line | Compound | Concentration Range | Duration | Effect |

| HPDLCs | This compound | 1.5625–25 μM | 24 h | Affects cell viability[2] |

Anti-Inflammatory Properties and Associated Signaling Pathways

This compound has demonstrated potent anti-inflammatory properties in murine macrophages. These mechanisms are relevant as inflammation is a critical component of the tumor microenvironment. This compound has been shown to decrease the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[1].

The key signaling pathways modulated by this compound in an inflammatory context include:

-

NF-κB Pathway: this compound inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB[1]. This is a critical pathway in regulating inflammatory responses.

-

MAPK and AKT Pathways: The compound has been observed to suppress the phosphorylation of p38 MAPK, ERK1/2, and AKT in lipopolysaccharide-stimulated macrophages[1].

Experimental Protocols

Detailed experimental protocols for the in vitro anticancer studies of this compound are not sufficiently described in the available literature to be included here. The anti-inflammatory studies utilized standard methodologies such as:

-

Cell Culture: Raw 264.7 murine macrophages were used.

-

Nitric Oxide (NO) Assay: Griess reagent was used to measure NO production.

-

Western Blotting: To analyze the protein levels of p65, IκBα, and phosphorylated forms of p38 MAPK, ERK1/2, and AKT[1].

Visualization of this compound's Anti-Inflammatory Pathway

The following diagram illustrates the known anti-inflammatory signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Illustrative Example: In Vitro Anticancer Properties of Berberine

To demonstrate the requested in-depth format, the following sections summarize the well-documented in vitro anticancer properties of Berberine .

Data Presentation: Cytotoxicity of Berberine

Berberine has demonstrated cytotoxic effects across a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Duration | Reference |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 h | [3][4] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 h | [3][4] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 h | [3][4] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 h | [3][4] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 h | [3][4] |

| T47D | Breast Cancer | 25 | 48 h | [5] |

| MCF-7 | Breast Cancer | 25 | 48 h | [5] |

| SNU-5 | Gastric Carcinoma | 48 | Not specified | [6] |

| HCT 116 | Colorectal Cancer | 10.30 ± 0.89 µg/mL | 48 h | [7] |

Experimental Protocols for Berberine Studies

-

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of Berberine for a specified duration (e.g., 48 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured with a microplate reader to determine cell viability, and IC50 values are calculated[3][8].

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with Berberine.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic[3][8].

-

-

Cell Cycle Analysis (PI Staining):

-

Berberine-treated cells are harvested and fixed in cold ethanol.

-

Cells are washed and treated with RNase to remove RNA.

-

Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[3][8].

-

Mandatory Visualization: Berberine-Induced Apoptosis Pathway

Berberine has been shown to induce apoptosis through the intrinsic mitochondrial pathway, primarily by modulating the BCL-2 family of proteins[3][6][8].

Caption: Berberine-induced intrinsic apoptosis pathway.

Conclusion

The current body of research on the in vitro anticancer properties of This compound is nascent. While it shows potential, particularly in melanoma cell growth inhibition, further in-depth studies are required to elucidate its mechanisms of action, determine its efficacy across various cancer types, and provide the quantitative data necessary for comprehensive evaluation. The provided example for Berberine highlights the level of detail that future research on this compound could aim to provide. Researchers are encouraged to investigate the apoptotic and cell cycle effects of this compound to build a more complete profile of its potential as an anticancer agent.

References

- 1. This compound Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berberine Inhibits Telomerase Activity and Induces Cell Cycle Arrest and Telomere Erosion in Colorectal Cancer Cell Line, HCT 116 [mdpi.com]

- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Berteroin with Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berteroin, an isothiocyanate found in cruciferous vegetables, has emerged as a bioactive compound with significant anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the molecular interactions of this compound with its cellular targets. It details the signaling pathways modulated by this compound, supported by quantitative data from various studies. Furthermore, this guide furnishes detailed experimental protocols for the key assays cited, offering a practical resource for researchers in the fields of pharmacology, cell biology, and drug development. The included visualizations of signaling pathways and experimental workflows aim to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound (5-methylthiopentyl isothiocyanate) is a naturally occurring isothiocyanate found in a variety of cruciferous vegetables, including Chinese cabbage and rocket salad. Isothiocyanates are well-documented for their health-promoting benefits, including chemopreventive and anti-inflammatory effects. This compound, as a sulforaphane analogue, has garnered interest for its potent biological activities. This guide focuses on the cellular and molecular mechanisms underlying this compound's effects, with a particular emphasis on its interaction with key signaling pathways involved in inflammation and cancer.

Interaction with Cellular Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary mechanism identified to date is its potent inhibition of the NF-κB signaling cascade, a critical regulator of the inflammatory response. Additionally, this compound has been shown to influence the MAPK and PI3K/AKT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit to the nucleus, where it induces the transcription of pro-inflammatory genes.

This compound has been demonstrated to be a potent inhibitor of this pathway. It intervenes at multiple points in the signaling cascade:

-

Inhibition of IRAK1 Degradation: this compound inhibits the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key upstream signaling molecule in the TLR4/NF-κB pathway.

-

Suppression of TAK1 Phosphorylation: Consequently, the phosphorylation of TGF-β-activated kinase 1 (TAK1) is suppressed.

-

Inhibition of IKK Phosphorylation and IκBα Degradation: This leads to the inhibition of IκB Kinase (IKK) phosphorylation and subsequent prevention of IκBα degradation.

-

Blockade of NF-κB p65 Nuclear Translocation: By preventing IκBα degradation, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus.[1][2]

This multi-level inhibition of the NF-κB pathway underscores the potent anti-inflammatory properties of this compound.

Modulation of MAPK and PI3K/AKT Signaling

In addition to its effects on the NF-κB pathway, this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and inflammation.

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2 in response to inflammatory stimuli.[1]

-

PI3K/AKT Pathway: The phosphorylation of AKT, a key kinase in the PI3K/AKT pathway that promotes cell survival, is also suppressed by this compound.[1]

The modulation of these pathways contributes to the overall anti-inflammatory and potential anti-cancer effects of this compound.

Quantitative Data on this compound's Biological Activities

The biological effects of this compound have been quantified in several studies, providing valuable data for assessing its potency and for designing future experiments.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in LPS-stimulated RAW 264.7 murine macrophages. This compound dose-dependently inhibits the production of key inflammatory mediators.

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 3–9 μmol/L | Dose-dependent decrease | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 3–9 μmol/L | Dose-dependent decrease | [1] |

| TNF-α, IL-6, IL-1β mRNA Expression | RAW 264.7 | LPS | 3–9 μmol/L | Potent inhibition | [1] |

| iNOS and COX-2 Protein and mRNA Levels | RAW 264.7 | LPS | 3–9 μmol/L | Significant decrease | [1] |

Anti-cancer Activity

While research into the anti-cancer effects of this compound is still emerging, initial studies have shown its potential to inhibit the growth of cancer cells.

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Cell Growth | B16F10 Melanoma | Not specified | Inhibition | This information is noted in the literature, but specific quantitative data is not yet available in the public domain. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are typically pre-treated with various concentrations of this compound for a specified time (e.g., 40 minutes) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).[2]

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the levels of total and phosphorylated proteins in the NF-κB, MAPK, and AKT signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-TAK1, total TAK1, phospho-IκBα, etc.) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

NF-κB p65 Nuclear Translocation Assay

This assay is used to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Nuclear and Cytoplasmic Extraction: Following cell treatment, nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Western Blot Analysis: The levels of NF-κB p65 in the nuclear and cytoplasmic fractions are determined by Western blot analysis as described in section 4.2. Lamin B and α-tubulin are used as markers for the nuclear and cytoplasmic fractions, respectively.[2]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of this compound on cell viability.

-

Cell Seeding: Cells (e.g., B16F10 melanoma cells) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for 24-72 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[5][6][7][8]

Visualizations

Signaling Pathways

Caption: this compound's inhibition of the NF-κB, MAPK, and AKT signaling pathways.

Experimental Workflows

Caption: A generalized workflow for Western blot analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound demonstrates significant potential as a bioactive compound with potent anti-inflammatory properties, primarily through the robust inhibition of the NF-κB signaling pathway. Its modulatory effects on the MAPK and PI3K/AKT pathways further contribute to its biological activity. While the anti-cancer effects of this compound are an area of growing interest, further research is required to fully elucidate its mechanism of action and to establish quantitative measures of its efficacy in various cancer models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. The continued investigation into the cellular targets of this compound will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. This compound Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Berteroin Gene Expression Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berteroin, an isothiocyanate found in cruciferous vegetables, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on gene expression, focusing on its modulation of key inflammatory signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on the production of inflammatory mediators and the expression of key genes in lipopolysaccharide (LPS)-stimulated murine macrophages and interleukin-1β (IL-1β)-stimulated human periodontal ligament cells (HPDLCs).

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

| Target | Cell Type | Stimulant | This compound Concentration (µM) | Inhibition (%) | Reference |

| TNF-α | RAW 264.7 | LPS | 1.25 | ~25 | [1] |

| 2.5 | ~50 | [1] | |||

| 5 | ~80 | [1] | |||

| IL-6 | RAW 264.7 | LPS | 1.25 | ~30 | [1] |

| 2.5 | ~60 | [1] | |||

| 5 | ~90 | [1] | |||

| IL-1β | RAW 264.7 | LPS | 1.25 | ~20 | [1] |

| 2.5 | ~45 | [1] | |||

| 5 | ~75 | [1] | |||

| Nitric Oxide (NO) | RAW 264.7 | LPS | 1.25 | ~40 | [1] |

| 2.5 | ~70 | [1] | |||

| 5 | ~95 | [1] | |||

| PGE₂ | RAW 264.7 | LPS | 1.25 | ~35 | [1] |

| 2.5 | ~65 | [1] | |||

| 5 | ~90 | [1] | |||

| CCL2 | HPDLCs | IL-1β | 6.25 | Significant | [2] |

| 12.5 | More Significant | [2] | |||

| IL-8 | HPDLCs | IL-1β | 6.25 | Significant | [2] |

| 12.5 | More Significant | [2] |

Table 2: Effect of this compound on Gene Expression

| Gene | Cell Type | Stimulant | This compound Concentration (µM) | Modulation of mRNA Levels | Reference |

| iNOS | RAW 264.7 | LPS | 1.25 - 5 | Dose-dependent decrease | [1] |

| COX-2 | RAW 264.7 | LPS | 1.25 - 5 | Dose-dependent decrease | [1] |

| TNF-α | RAW 264.7 | LPS | 1.25 - 5 | Dose-dependent decrease | [1] |

| IL-6 | RAW 264.7 | LPS | 1.25 - 5 | Dose-dependent decrease | [1] |

| IL-1β | RAW 264.7 | LPS | 1.25 - 5 | Dose-dependent decrease | [1] |

| HO-1 | HPDLCs | IL-1β | 6.25 - 12.5 | Increase | [2] |

| NQO1 | HPDLCs | IL-1β | 6.25 - 12.5 | Increase | [2] |

Experimental Protocols

Cell Culture and Treatment

Murine Macrophages (RAW 264.7)

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For experiments, cells are seeded in appropriate plates and allowed to adhere overnight.

-

The culture medium is then replaced with serum-free DMEM for a period of serum deprivation.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) for 40 minutes.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time, depending on the downstream assay (e.g., 20 minutes for protein phosphorylation analysis, 24 hours for cytokine production).[1]

Human Periodontal Ligament Cells (HPDLCs)

-

HPDLCs are maintained in α-MEM containing 10% FBS and 1% antibiotic-antimycotic solution at 37°C in 5% CO₂.

-

For experiments, cells are seeded and grown to confluence.

-

Cells are pre-treated with this compound (e.g., 6.25, 12.5 µM) for 1 hour.

-

Subsequently, cells are stimulated with 10 ng/mL of IL-1β or TNF-α for the specified duration.[2]

Western Blot Analysis for Signaling Pathway Proteins

-

Following cell treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, phospho-IκBα, phospho-p65, total IKKβ, total IκBα, total p65, GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Real-Time PCR for Gene Expression Analysis

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

-

Real-time PCR is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[4]

-

Relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It also demonstrates modulatory effects on the MAPK/ERK and AKT pathways.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of MAPK and AKT signaling pathways.

Caption: Experimental workflow for analyzing this compound's effects.

References

- 1. This compound Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound on inflammatory mediators and antioxidant enzymes expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gene-quantification.de [gene-quantification.de]

Methodological & Application

Application Notes and Protocols for Berteroin Stability in DMSO and Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the known characteristics of Berteroin, a naturally occurring isothiocyanate found in cruciferous vegetables, and protocols for assessing its stability in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and cell culture media. While specific quantitative data on this compound's stability is not extensively available in public literature, the following guidelines and experimental procedures are based on best practices for handling and evaluating small molecules in a research setting.

Introduction to this compound

This compound, with the chemical name 1-isothiocyanato-5-(methylthio)pentane, is a bioactive compound recognized for its potent anti-inflammatory properties.[1] It is found in cruciferous vegetables like arugula and cabbage.[2] Its mechanism of action involves the inhibition of key inflammatory pathways, making it a compound of interest for further investigation in drug discovery and development. This compound is a pale yellow liquid with a radish-like aroma and is very slightly soluble in water but freely soluble in ether and ethanol.[3]

This compound's Mechanism of Action: Anti-Inflammatory Signaling

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. It has been shown to inhibit the degradation of IRAK1, which in turn decreases the phosphorylation of TAK1.[1] This leads to a reduction in the phosphorylation of IKK, p38 MAPK, and ERK1/2, ultimately preventing the phosphorylation and degradation of IκB.[1] The inhibition of IκB degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Stability of this compound in DMSO

DMSO is a common solvent for preparing stock solutions of small molecules for in vitro assays. However, the stability of compounds in DMSO can be influenced by factors such as water content, storage temperature, and freeze-thaw cycles.[4][5][6]

General Observations on Small Molecule Stability in DMSO:

-

Water Content: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can promote hydrolysis of susceptible compounds.[4][5]

-

Storage Temperature: Storing DMSO stock solutions at low temperatures (-20°C or -80°C) is generally recommended to minimize degradation. However, some compounds may be less stable at lower temperatures.[7]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to compound precipitation or degradation.[4][6][7]

While specific data for this compound is unavailable, it is prudent to handle it with care.

Protocol for Preparation and Storage of this compound Stock Solutions in DMSO

This protocol provides a general guideline for preparing and storing this compound stock solutions to maximize their stability.

Materials:

-

This compound (solid or oil)

-

Anhydrous DMSO (high purity)

-

Sterile, amber glass vials or polypropylene tubes with secure caps

-

Calibrated pipettes and tips

-

Inert gas (e.g., argon or nitrogen) - optional but recommended

Procedure:

-

Preparation of Stock Solution:

-

Allow this compound and anhydrous DMSO to come to room temperature before opening to minimize moisture condensation.

-

Weigh the desired amount of this compound in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or gently agitate the solution until the this compound is completely dissolved. If necessary, use a brief sonication.

-

-

Aliquoting and Storage:

-

To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes.

-

(Optional) Before sealing, flush the headspace of each aliquot with an inert gas to displace oxygen.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Usage:

-

When ready to use, thaw an aliquot at room temperature.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

Use the solution immediately and discard any unused portion of the thawed aliquot to avoid degradation.

-

Stability of this compound in Cell Culture Media

The stability of small molecules in cell culture media is a critical factor that can significantly impact the interpretation of in vitro experimental results.[8] Components of the media, such as pH, enzymes present in serum, and interaction with other media components, can lead to compound degradation.[9][10]

Factors Affecting Stability in Culture Media:

-

pH: The pH of the culture medium (typically around 7.4) can influence the rate of hydrolysis of certain compounds.

-

Serum: Fetal bovine serum (FBS) and other sera contain esterases and other enzymes that can metabolize small molecules.

-

Media Components: Reactive components in the media, such as certain amino acids or vitamins, could potentially interact with the test compound.[11]

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound DMSO stock solution

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

-

Incubator (37°C, 5% CO2)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

-

Sterile microcentrifuge tubes

-

Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction

Experimental Workflow:

Caption: Experimental workflow for assessing this compound stability in culture media.

Procedure:

-

Sample Preparation:

-

Prepare the cell culture medium to be tested, both with and without the addition of serum (e.g., 10% FBS).

-

Spike the media with this compound from a DMSO stock solution to the final working concentration used in your cell-based assays. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.

-

Prepare a sufficient volume to collect samples at all planned time points.

-

-

Incubation:

-

Dispense aliquots of the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Incubate the tubes at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Processing:

-

At each designated time point, remove one aliquot for each condition (with and without serum).

-

For the T=0 time point, process the sample immediately after spiking.

-

To stop any further degradation and precipitate proteins, add a sufficient volume of a cold organic solvent like acetonitrile (e.g., 2-3 volumes).

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins and other cellular debris.

-

-

HPLC Analysis:

-

Carefully collect the supernatant and transfer it to an HPLC vial.

-

Analyze the samples by a validated HPLC method to quantify the concentration of this compound. A C18 column is often suitable for small molecules. The mobile phase and detection wavelength should be optimized for this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time to visualize the stability profile.

-

From this data, you can estimate the half-life (T½) of this compound in the tested culture medium.

-

Data Presentation

The quantitative data obtained from the stability studies should be summarized in a clear and structured format for easy comparison.

Table 1: Stability of this compound in DMSO

| Storage Condition | Time Point | % this compound Remaining |

|---|---|---|

| -20°C | 1 month | [Insert Data] |

| -20°C | 3 months | [Insert Data] |

| -80°C | 1 month | [Insert Data] |

| -80°C | 3 months | [Insert Data] |

| Room Temperature | 24 hours | [Insert Data] |

| Freeze-Thaw Cycles (x5) | - | [Insert Data] |

Table 2: Stability of this compound in Culture Media at 37°C

| Culture Medium | Time (hours) | % this compound Remaining | Estimated Half-life (T½) |

|---|---|---|---|

| DMEM (serum-free) | 0 | 100 | [Calculate] |

| 2 | [Insert Data] | ||

| 4 | [Insert Data] | ||

| 8 | [Insert Data] | ||

| 24 | [Insert Data] | ||

| 48 | [Insert Data] | ||

| DMEM + 10% FBS | 0 | 100 | [Calculate] |

| 2 | [Insert Data] | ||

| 4 | [Insert Data] | ||

| 8 | [Insert Data] | ||

| 24 | [Insert Data] |

| | 48 | [Insert Data] | |

Conclusion

Understanding the stability of this compound in both DMSO stock solutions and cell culture media is crucial for obtaining reliable and reproducible results in in vitro studies. While specific stability data for this compound is not widely published, following the provided protocols for proper handling, storage, and stability assessment will help ensure the integrity of the compound throughout your experiments. It is strongly recommended that researchers perform these stability studies under their specific experimental conditions to accurately interpret their findings.

References

- 1. This compound Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H13NS2 | CID 206037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of cell culture medium on the photosensitizing effectiveness of bacteriochlorin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Berberine Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a natural isoquinoline alkaloid, has garnered significant attention in oncological research due to its demonstrated anti-cancer properties. It is a bioactive compound that can be isolated from several medicinal plants, including those from the Berberis species. In vitro studies have consistently shown that berberine can inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest. Its mechanism of action is multifactorial, involving the modulation of several key signaling pathways implicated in tumorigenesis and cell survival. These characteristics make berberine a promising candidate for further investigation as a potential therapeutic agent in cancer treatment. This document provides a detailed protocol for the treatment of cancer cell lines with berberine, along with a summary of its effects and the signaling pathways it modulates.

Quantitative Data Summary